REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:9]([C:10]#[N:11])=[C:8](F)[C:7]([CH2:13][OH:14])=[CH:6][CH:5]=1)[CH3:2].[SH:15][CH2:16][C:17]([NH2:19])=[O:18].[O-]CC.[Na+]>CN(C=O)C.[OH-].[Na+]>[NH2:11][C:10]1[C:9]2[C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=[C:7]([CH2:13][OH:14])[C:8]=2[S:15][C:16]=1[C:17]([NH2:19])=[O:18] |f:2.3,5.6|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(=C1C#N)F)CO
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)N
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C(=CC=C2OCC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.71 mmol | |
AMOUNT: MASS | 0.455 g | |
YIELD: PERCENTYIELD | 88.9% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |